molecular formula C16H19N7O3 B3002322 2-methyl-6-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2034407-14-0

2-methyl-6-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B3002322
CAS No.: 2034407-14-0
M. Wt: 357.374
InChI Key: UBWULPZULBGGTA-UHFFFAOYSA-N
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Description

The compound 2-methyl-6-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a heterocyclic molecule featuring a pyridazinone core substituted with a methyl group at position 2 and a complex azetidine-triazole-pyrrolidinone moiety at position 4. The pyridazinone scaffold (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is known for its pharmacological relevance, particularly in cardiovascular and anti-inflammatory agents .

Properties

IUPAC Name

2-methyl-6-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3/c1-20-14(24)5-4-13(18-20)16(26)22-9-12(10-22)23-8-11(17-19-23)7-21-6-2-3-15(21)25/h4-5,8,12H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWULPZULBGGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-6-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H24N6O3\text{C}_{18}\text{H}_{24}\text{N}_{6}\text{O}_{3}

This formula indicates a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The presence of the azetidine and triazole moieties suggests potential antimicrobial properties. Studies have shown that azetidine derivatives can inhibit bacterial growth and have antifungal effects .
  • Anticancer Potential : The compound's structure may allow it to act as a modulator of cancer cell proliferation. Triazole derivatives are often investigated for their anticancer properties due to their ability to interfere with cellular signaling pathways .
  • Anti-inflammatory Effects : Some derivatives of pyridazine and azetidine have been reported to possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic pathways, which may contribute to their therapeutic effects.
  • Receptor Modulation : The triazole and pyridazine components may interact with specific receptors in the body, altering physiological responses.
  • Cell Cycle Interference : Some studies suggest that certain azetidine derivatives can disrupt the cell cycle in cancer cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological activities of compounds related to or structurally similar to this compound:

Study 1: Antimicrobial Activity

In a study assessing various azetidine derivatives for antimicrobial properties, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .

Study 2: Anticancer Properties

Another investigation focused on triazole-containing compounds demonstrated their capacity to inhibit cancer cell lines in vitro. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Data Table: Summary of Biological Activities

Activity Type Compound Class Effectiveness Reference
AntimicrobialAzetidine DerivativesSignificant against S. aureus and E. coli
AnticancerTriazole DerivativesInhibition of cancer cell proliferation
Anti-inflammatoryPyridazine DerivativesReduction in inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives

5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) () share the pyridazinone core but differ in substituents. For example:

  • Position 2 : Methyl group in the target compound vs. diverse alkyl/aryl groups (e.g., benzyl, allyl) in 3a-3h.
  • Position 6: The target compound’s azetidine-triazole-pyrrolidinone chain vs. phenyl and chloro groups in 3a-3h.

Key Implications :

  • The phenyl and chloro groups in 3a-3h likely enhance lipophilicity and π-π stacking interactions, whereas the azetidine-triazole-pyrrolidinone chain in the target compound introduces hydrogen-bonding capacity and conformational constraints.
  • Synthetic routes for 3a-3h involve alkylation of pyridazinone with halides under basic conditions , suggesting that the target compound’s synthesis may require analogous steps but with advanced intermediates (e.g., click chemistry for triazole formation).
Triazole-Containing Compounds

Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate () shares a triazole substituent but differs in the core structure (pyridine vs. pyridazinone) and substituent groups (cyclopropyl vs. pyrrolidinone).

  • Triazole Position : Both compounds feature triazole at position 6, but the target compound’s triazole is linked to an azetidine-carbonyl group, enabling additional spatial flexibility.
Tetrazole and Imidazopyridine Derivatives

Pyrimidin-2(1H)-one derivatives with tetrazole and coumarin groups () and tetrahydroimidazo[1,2-a]pyridine derivatives () highlight the role of nitrogen-rich heterocycles:

  • Tetrazoles : Compared to triazoles, tetrazoles (four nitrogen atoms) exhibit stronger acidity (pKa ~4.5–5.0), making them bioisosteres for carboxylic acids. The target compound’s triazole may serve as a weaker acid but with better metabolic stability .

Data Tables

Table 1: Structural Comparison of Pyridazinone Derivatives
Compound Core Structure Position 2 Substituent Position 6 Substituent Key Features
Target Compound Pyridazinone Methyl Azetidine-triazole-pyrrolidinone Conformational rigidity, H-bond donors
5-Chloro-6-phenyl-3(2H)-ones Pyridazinone Variable (e.g., benzyl) Phenyl, chloro Lipophilic, π-π interactions
Table 2: Physicochemical Properties of Triazole Derivatives
Compound Triazole Substituent Core Structure Solubility Predictors
Target Compound Azetidine-carbonyl-pyrrolidinone Pyridazinone High polarity (pyrrolidinone lactam)
Ethyl 6-(4-cyclopropyl-...) Cyclopropyl Pyridine Moderate lipophilicity (cyclopropyl)

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